Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Comprehensive Comparison: Rogletimide vs.

Fadrozole

Author: Smolecule Technical Support Team. Date: February 2026

CAS No.: 92788-10-8
Cat. No.: S541767

The table below summarizes the key characteristics and experimental data for Rogletimide and Fadrozole,

Compound Focus: Rogletimide

based on clinical and preclinical studies.

Get Quote

Feature

Rogletimide

Fadrozole

Chemical Class

Inhibition Type

Aromatase

Inhibition (In Vitro)

In Vivo Efficacy

Selectivity Profile

Key Advantages

Glutethimide derivative (non-steroidal) [1]

Type Il (reversible, binds to P450 heme) [2]
[1]

Less potent than Aminoglutethimide [4]

~74% (800 mg, twice daily) [2] [1]

High selectivity; no significant inhibition of
adrenal steroidogenesis at aromatase-
inhibiting concentrations [5]

Minimal side effects on adrenal function,
better tolerability [5]

Imidazole derivative (non-
steroidal) [2] [3]

Type Il (reversible, binds to P450
heme) [2]

ICs0 = 4.5 nM (human placental
microsomes) [3]

~93% (2 mg, twice daily) [2]

Lower selectivity; suppresses
aldosterone and cortisol
synthesis at higher doses [4] [5]

High potency in suppressing
estrogen production [2] [3]
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Feature Rogletimide Fadrozole
Key Lower potency limited its clinical success [1] Lack of specificity led to
Disadvantages unwanted hormonal side effects
[4] [6]
Clinical Status Never marketed; unsuccessful in clinical Marketed (e.g., as Afema in
trials due to low potency [1] Japan) for breast cancer

treatment [2]

Detailed Experimental Data and Methodologies

The data in the summary table are derived from specific experimental protocols. Here is a deeper look at the

key studies and their methodologies.

In Vivo Aromatase Inhibition Measurement

The percentage of in vivo aromatase inhibition in postmenopausal women was typically measured using
tracer studies. This method involves administering radioactive androgen precursors (like androstenedione)
and measuring the subsequent production of radioactive estrogens (like estrone). The reduction in this

conversion after drug administration indicates the degree of aromatase inhibition [7] [6].

Adrenal Selectivity Assay

A core difference in the selectivity of these drugs was demonstrated in a study using a dispersed guinea pig

adrenal cell system [5]:

e Protocol: Adrenal cells were stimulated with adrenocorticotropic hormone (ACTH) to trigger the entire
steroidogenesis pathway.
¢ Measurement: The release of steroids, including cortisol, 17-hydroxyprogesterone, and
androstenedione, was measured after exposure to the aromatase inhibitors.
¢ Findings:
o Rogletimide: At concentrations sufficient to inhibit aromatase by 80-90%, it had no effect on
the output of the measured adrenal steroids [5].
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o Fadrozole: At a concentration of 10-¢ M, it reduced cortisol output and increased the
concentration of precursor steroids, indicating a disruption of adrenal steroid synthesis [5].

Mechanism of Action and Selectivity

The following diagram illustrates the critical difference in the selectivity profiles of Rogletimide and

Fadrozole, rooted in their shared mechanism of action.

Non-steroidal Aromatase Inhibitors
(Rogletimide, Fadrozole)

Bind to Cytochrome P450 Heme
(Enzyme's active site)

Off-target binding

Inhibits leads to side effects

Other P450 Enzymes
(e.g., Cholesterol Side-Chain Cleavage,
Aldosterone Synthase)

Aromatase Enzyme
(Estrogen Synthesis)

Primary Effect Key Differentiator

Rogletimide: Fadrozole:

Higher Selectivity Lower Selectivity

Click to download full resolution via product page

Diagram: Selectivity Difference Between Rogletimide and Fadrozole. Both drugs are Type I, non-steroidal
inhibitors that reversibly bind to the cytochrome P450 heme moiety of the aromatase enzyme [2] [4].
However, Fadrozole shows a greater tendency to also bind to other related P450 enzymes involved in
adrenal steroid hormone synthesis (like cortisol and aldosterone), explaining its lower selectivity and
associated side effects [4] [5]. Rogletimide's key advantage was its high selectivity for aromatase without

significantly affecting these other pathways [5].
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Conclusion for Researchers
In summary, the trade-off between potency and selectivity defined the clinical fates of Rogletimide and
Fadrozole:

¢ Fadrozole was the more potent drug and reached the market, but its clinical use was tempered by
its effects on adrenal steroidogenesis, which could necessitate supplemental steroid therapy [4] [6].

¢ Rogletimide, while highly selective and better tolerated, failed clinically due to its insufficient
potency at reasonable doses, unable to achieve the near-complete estrogen suppression desired for
breast cancer therapy [1] [5].

This historical comparison underscores a critical challenge in early drug development. The subsequent
development of third-generation aromatase inhibitors (e.g., Letrozole, Anastrozole) successfully

combined high potency with excellent selectivity, making them the preferred options today [2] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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